molecular formula C13H21NO4 B1142779 Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid CAS No. 1212373-01-7

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid

Cat. No.: B1142779
CAS No.: 1212373-01-7
M. Wt: 255.31
InChI Key:
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Description

Boc-3-exo-aminobicyclo[221]heptane-2-exo-carboxylic acid is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane structure.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions.

    Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carboxylic acids.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve mild bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols.

Scientific Research Applications

Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing the compound to participate in various reactions without unwanted side reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the Boc protecting group.

    (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-methanol: Similar structure with a methanol group instead of a carboxylic acid.

Uniqueness

The presence of the Boc protecting group in Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid makes it unique compared to other similar compounds. This group provides stability and allows for selective reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-JLIMGVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455431-93-2
Record name rac-(1S,2R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-aminonorbornane-2-carboxylic acid (12.6 g.) in a mixture of water (100 ml.) and dioxane (100 ml.) were added triethylamine (12.2 g.) and 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (16.2 g.). The mixture was stirred for 5 hours at ambient temperature and washed with ethyl acetate at pH 10 (each 250 ml., 2 times). The aqueous layer was adjusted to pH 2 with 10% aqueous hydrochloric acid. The acidified solution was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and filtered. The filtrate was evaporated to dryness under reduced pressure. The residue was pulverized with isopropyl ether to give 3-(N-tert-butoxycarbonylamino)norbornane-2-carboxylic acid (10.5 g.).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Two

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